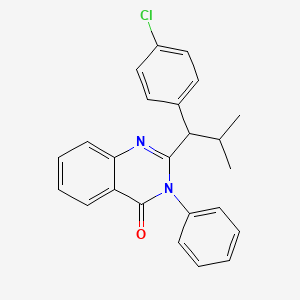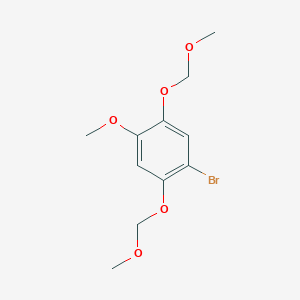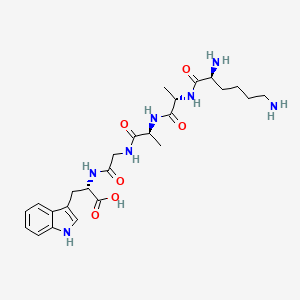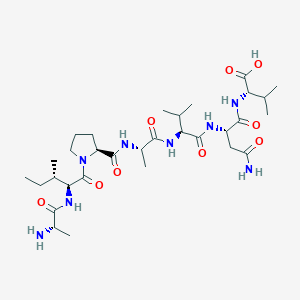![molecular formula C22H22OS B14200912 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- CAS No. 835626-65-8](/img/structure/B14200912.png)
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- is a chemical compound with the molecular formula C22H22OS It is known for its unique structural features, which include a benzene ring substituted with a sulfinyl group and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- typically involves the reaction of 4-methylphenylsulfinyl chloride with 3-phenylpropylbenzene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of advanced techniques such as chromatography and recrystallization ensures the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the compound. Additionally, the benzene ring can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-methyl-4-[(phenylmethyl)sulfinyl)]-
- Benzene, 1-methyl-4-(phenylsulfonyl)-
Uniqueness
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)- is unique due to its specific substitution pattern and the presence of both a sulfinyl and a phenylpropyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
835626-65-8 |
|---|---|
Fórmula molecular |
C22H22OS |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C22H22OS/c1-18-14-16-21(17-15-18)24(23)22-13-6-5-11-20(22)12-7-10-19-8-3-2-4-9-19/h2-6,8-9,11,13-17H,7,10,12H2,1H3/t24-/m0/s1 |
Clave InChI |
IICAAYNLBDMOHY-DEOSSOPVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)


![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)

![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)





